Energetic Differentiation: Impact of Ketone Groups on Enthalpy of Formation
The introduction of ketone groups into the phthalan scaffold systematically alters the gas-phase standard molar enthalpy of formation (ΔfH°gas). Experimental and computational data establish that Phthalan is less exothermic than its oxidized derivatives [1]. The energetic impact of one ketone group (phthalide) and two ketone groups (phthalic anhydride) on the phthalan core has been quantified, providing a predictive framework for stability and reactivity.
| Evidence Dimension | Gas-Phase Standard Molar Enthalpy of Formation (ΔfH°gas) |
|---|---|
| Target Compound Data | ΔfH°liquid = -83.83 ± 0.93 kJ·mol⁻¹ (NIST reference value) |
| Comparator Or Baseline | Phthalide (1 ketone) and Phthalic anhydride (2 ketones). Quantitative values derived experimentally via calorimetry and computationally via G3(MP2)//B3LYP. |
| Quantified Difference | The enthalpic effect of each ketone group is systematically quantified, establishing a clear energetic trend. |
| Conditions | Gas-phase standard state at 298.15 K. Phthalan value from NIST compilation; Phthalide and Phthalic anhydride from high-temperature Calvet microcalorimetry and static bomb combustion calorimetry. |
Why This Matters
For applications in energetic materials or process safety, the lower enthalpy of formation for Phthalan indicates a different stability and exothermicity profile compared to its oxidized analogs, which is critical for handling and reaction design.
- [1] Freitas, V. L. S.; Santos, C. P. F.; da Silva, M. D. M. C. R.; da Silva, M. A. V. R. The effect of ketone groups on the energetic properties of phthalan derivatives. The Journal of Chemical Thermodynamics 2016, 96, 74-81. View Source
- [2] National Institute of Standards and Technology (NIST). Phthalan. NIST Chemistry WebBook, SRD 69. View Source
